Bis(3,4-dimethylphenyl)methane

Description

However, extensive data exists for its structural analog, 1,1-bis(3,4-dimethylphenyl)ethane (ethane-bridged), which is referenced in multiple studies. This article will focus on the ethane derivative and comparable compounds.

1,1-Bis(3,4-dimethylphenyl)ethane (CAS: N/A in evidence; synonyms include 4,4'-(ethane-1,1-diyl)bis(1,2-dimethylbenzene)) is an aromatic hydrocarbon with two 3,4-dimethylphenyl groups linked by an ethane bridge. It is used as a solvent in spectrophotometric analyses (e.g., ASTM D6756 for diesel fuel dye quantification) due to its stability and compatibility with organic dyes . Its synthesis and oxidative behavior have been studied in catalytic systems .

Properties

CAS No. |

726-05-6 |

|---|---|

Molecular Formula |

C17H20 |

Molecular Weight |

224.34 g/mol |

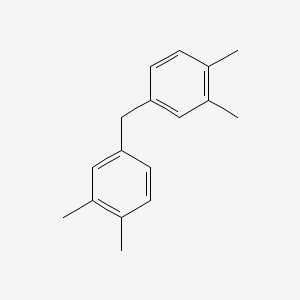

IUPAC Name |

4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene |

InChI |

InChI=1S/C17H20/c1-12-5-7-16(9-14(12)3)11-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 |

InChI Key |

TWNICQBDBDUTPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(3,4-dimethylphenyl)methane can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3,4-dimethylbenzyl chloride in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dimethylphenyl)methane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(3,4-dimethylphenyl)methanone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl groups on the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

Oxidation: Bis(3,4-dimethylphenyl)methanone.

Reduction: Bis(3,4-dimethylphenyl)methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Bis(3,4-dimethylphenyl)methane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bis(3,4-dimethylphenyl)methane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert their effects through specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-bis(3,4-dimethylphenyl)ethane with structurally or functionally related compounds, based on evidence:

Key Findings:

Backbone Influence :

- Ethane-bridged compounds (e.g., 1,1-bis(3,4-dimethylphenyl)ethane) exhibit greater thermal and oxidative stability compared to amine-bridged analogs, making them suitable for solvent applications .

- Amine-bridged derivatives (e.g., bis(3,4-dimethylphenyl)amine) are more reactive toward siloxane functionalization, enabling tailored viscosities for semiconductor applications .

Substituent Effects: 3,4-Dimethylphenyl groups enhance steric bulk and electron-donating capacity compared to p-tolyl groups, slowing oxidation rates in cobalt-catalyzed systems . Phosphine ligands with 3,5-dimethylphenyl substituents (e.g., 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane) offer improved ligand stability in organometallic catalysis compared to 3,4-dimethylphenyl analogs .

Functional Group Diversity :

- Amine- and phosphine-bridged compounds are pivotal in catalysis and materials science, whereas ethane-bridged derivatives serve niche roles in analytical chemistry due to their inertness .

Limitations and Notes

- All comparisons are based on ethane-bridged analogs.

- Physical property data (e.g., melting points, solubility) for 1,1-bis(3,4-dimethylphenyl)ethane are absent in the evidence but inferred from its application as a solvent .

- Market reports highlight bis(3,4-dimethylphenyl)amine’s growing use in organic electronics, though synthetic yields and purity (>90%) are better documented than performance metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.